molecular formula C18H14N4O2S B2782787 2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetonitrile CAS No. 1234797-84-2

2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetonitrile

Cat. No. B2782787
CAS RN: 1234797-84-2
M. Wt: 350.4
InChI Key: FMRGNOWXHRPLPL-UHFFFAOYSA-N
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Description

2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetonitrile is an organic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of imidazole derivatives and has been found to exhibit promising biological activities. In

Mechanism of Action

The mechanism of action of 2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetonitrile is not fully understood. However, it is believed to exert its biological activity by inhibiting the proliferation of cancer cells and inducing apoptosis. It is also thought to inhibit the growth of bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetonitrile has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes. It has also been reported to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to the disruption of bacterial cell membranes.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetonitrile in lab experiments is its potent biological activity against cancer cells and bacteria. It is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research of 2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetonitrile. One possible direction is to investigate its potential use as a therapeutic agent for cancer and bacterial infections. Another direction is to explore its mechanism of action in more detail to better understand how it exerts its biological activity. Additionally, further studies could be conducted to evaluate its toxicity and potential side effects.

Synthesis Methods

The synthesis of 2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetonitrile involves the reaction of 1-(2-bromoethyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol with o-tolylacetonitrile in the presence of a base. The reaction is carried out under reflux conditions in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The resulting product is then purified by column chromatography to obtain pure 2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetonitrile.

Scientific Research Applications

2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetonitrile has shown potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been reported to possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

2-[1-(2-methylphenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2S/c1-13-5-2-3-8-16(13)21-17(12-20-18(21)25-10-9-19)14-6-4-7-15(11-14)22(23)24/h2-8,11-12H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMRGNOWXHRPLPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=CN=C2SCC#N)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetonitrile

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